molecular formula C11H13BrN2O4 B15148778 Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate

Cat. No.: B15148778
M. Wt: 317.14 g/mol
InChI Key: HHNBESWRQHJWLE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is a chemical compound with the molecular formula C11H13BrN2O4. It is known for its unique structure, which includes a brominated phenoxy group and a hydrazinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 4-bromo-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarboxylate derivative. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, reduction may produce a hydrazine derivative, and substitution may result in various substituted phenoxy compounds .

Scientific Research Applications

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, while the hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromopropionate: A brominated ester with similar reactivity.

    4-Bromo-2-methylphenol: A brominated phenol with similar structural features.

    Methyl 3-bromo-4-methoxybenzoate: A brominated ester with a methoxy group.

Uniqueness

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is unique due to its combination of a brominated phenoxy group and a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

methyl N-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]carbamate

InChI

InChI=1S/C11H13BrN2O4/c1-7-5-8(3-4-9(7)12)18-6-10(15)13-14-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

HHNBESWRQHJWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)OC)Br

Origin of Product

United States

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